3-(1h-Indol-2-yl)-1h-pyrazole-4-carbonitrile
Description
3-(1H-Indol-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole core substituted with an indole moiety at the 3-position and a nitrile group at the 4-position. The indole group, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, confers unique electronic and steric properties, making this compound a promising candidate for pharmacological applications.
Structure
3D Structure
Properties
CAS No. |
827316-51-8 |
|---|---|
Molecular Formula |
C12H8N4 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
5-(1H-indol-2-yl)-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H8N4/c13-6-9-7-14-16-12(9)11-5-8-3-1-2-4-10(8)15-11/h1-5,7,15H,(H,14,16) |
InChI Key |
KVWAMHSJALGWRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=C(C=NN3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-2-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of indole derivatives with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide and catalysts like acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available indole and pyrazole precursors. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyano group at position 4 of the pyrazole ring undergoes nucleophilic substitution with amines, alcohols, and thiols. For example:
-
Reaction with amines :
Primary/secondary amines attack the electrophilic carbon adjacent to the cyano group, yielding substituted pyrazole derivatives.
Example :
-
Reaction with hydrazine :
Forms pyrazolo[3,4-d]pyrimidine derivatives via cyclization .
Cyclization and Condensation Reactions
The compound participates in cyclization to form fused heterocycles:
With carbonyl compounds
-
Knoevenagel condensation :
Reacts with aldehydes (e.g., benzaldehyde) to form α,β-unsaturated nitriles.
Example :
Formation of pyrano[2,3-c]pyrazoles
Reacts with malononitrile and aldehydes in a three-component reaction:
-
Mechanism : Knoevenagel adduct formation → Michael addition → cyclization .
-
Product : Polysubstituted pyrano-pyrazole derivatives.
-
Key data :
Electrophilic Substitution on Indole
The indole moiety undergoes electrophilic substitution at position 5:
-
Nitration : Forms 5-nitro derivatives using HNO₃/H₂SO₄.
Metal-Catalyzed Coupling Reactions
The cyano group facilitates palladium-catalyzed cross-couplings:
-
Suzuki coupling :
Reacts with aryl boronic acids to form biaryl derivatives.
Example :
Spectral Evidence of Reactivity
Key spectral changes confirm reaction outcomes:
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the pyrazole and indole moieties.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the intrinsic and extrinsic apoptotic pathways mediated by proteins such as P53. For instance, novel derivatives of 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile exhibited significant cytotoxicity against HCT116 colon carcinoma cells, with an IC50 value of 6.76 µg/mL, indicating a strong potential as a chemotherapeutic agent .
- Targeted Therapies : Research indicates that derivatives of this compound can target multiple pathways involved in cancer progression. For example, compounds designed with dual inhibition properties against epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK-2) demonstrated potent anticancer activity, with IC50 values significantly lower than traditional therapies like Erlotinib .
Anti-inflammatory Properties
The anti-inflammatory effects of 3-(1H-Indol-2-yl)-1H-pyrazole-4-carbonitrile derivatives have been documented in various studies.
- Inhibition of Enzymes : Certain derivatives have been identified as dual inhibitors of cyclooxygenase (COX)-2 and soluble epoxide hydrolase (sEH), showing superior anti-inflammatory activity compared to standard drugs like celecoxib. For instance, specific compounds demonstrated up to 71% inhibition in edema models .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, which have been explored in several studies.
- Broad Spectrum Activity : Compounds derived from this compound have shown efficacy against various bacterial strains and fungi. The presence of both indole and pyrazole moieties enhances their interaction with microbial targets .
Other Pharmacological Activities
Beyond anticancer and anti-inflammatory effects, research has indicated other beneficial activities associated with this compound.
- Antioxidant Effects : Some derivatives exhibit strong antioxidant properties, which can be beneficial in reducing oxidative stress-related damage in cells .
- Anticonvulsant and Antidiabetic Properties : Emerging studies suggest that certain analogs may also possess anticonvulsant and antidiabetic activities, further expanding their therapeutic potential .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(1H-Indol-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The pyrazole ring can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole Moieties
4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile
- Structure : This compound replaces the pyrazole core with a pyrrole ring and includes a tetrahydroindole substituent.
- Synthesis : Developed via multi-component reactions, emphasizing the versatility of indole-containing heterocycles .
- Bioactivity : While specific data for this compound are unavailable, structurally related indole-pyrazole hybrids exhibit antimicrobial and antioxidant activities .
6-Amino-4-(1H-indol-3-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Pyrazole-4-carbonitrile Derivatives with Diverse Substituents
5-Amino-1-[2-(1,3,4-thiadiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile
- Structure : Features a thiadiazole-thioether side chain.
- Bioactivity : Exhibits moderate antibacterial activity (MIC = 32 μg/mL against E. coli) .
- Synthesis : Achieved via nucleophilic substitution, highlighting the adaptability of pyrazole-4-carbonitrile scaffolds for functionalization .
(E)-3-(3-(4-Nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile
Amino-Substituted Pyrazole-4-carbonitriles
3-Amino-1H-pyrazole-4-carbonitrile
Antioxidant Activity
- DPPH Assay : Pyrazole-4-carbonitrile derivatives with electron-withdrawing groups (e.g., nitrile) show enhanced radical scavenging. For example, 2,3-dihydro-1H-pyrazole-4-carbonitriles exhibit IC₅₀ values ranging from 28–65 μM .
- Indole Impact : Indole’s aromatic system may synergize with the pyrazole nitrile to improve antioxidant capacity, though experimental data for the target compound are needed .
Data Tables
Table 1: Comparative Bioactivity of Pyrazole-4-carbonitrile Derivatives
| Compound | Antioxidant IC₅₀ (μM) | Antimicrobial MIC (μg/mL) | Key Substituents |
|---|---|---|---|
| 6-Amino-4-(indol-3-yl)pyrano-pyrazole | 42 | 16 (S. aureus) | Indol-3-yl, pyran ring |
| 2,3-Dihydro-1H-pyrazole-4-carbonitrile | 28–65 | 32 (E. coli) | Dihydro pyrazole |
| 5-Amino-thiadiazole derivative | N/A | 32 (E. coli) | Thiadiazole-thioether |
Biological Activity
3-(1H-Indol-2-yl)-1H-pyrazole-4-carbonitrile is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies.
Chemical Structure and Properties
The compound features a unique combination of indole and pyrazole moieties, which are known for their biological significance. The presence of a carbonitrile group further enhances its pharmacological potential by allowing for various interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, compounds containing similar scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines:
The compound's mechanism of action appears to involve the induction of apoptosis through caspase activation, as indicated by increased levels of caspase-3 in treated cells .
Antimicrobial Activity
The pyrazole moiety is recognized for its antimicrobial properties. Studies have shown that derivatives of pyrazole exhibit activity against a range of pathogens, including bacteria and fungi. For example, certain derivatives displayed moderate to excellent antifungal activity against phytopathogenic fungi .
Anti-inflammatory Effects
Compounds similar to this compound have also been evaluated for their anti-inflammatory properties. A series of pyrazole derivatives were found to inhibit the production of pro-inflammatory cytokines and showed potential as anti-inflammatory agents .
Study 1: Anticancer Evaluation
A study conducted by Fan Zhang et al. evaluated the anticancer activity of various indole-pyrazole derivatives against four human cancer cell lines (H460, A549, HT-29, SMMC-7721). The results indicated that compounds with lower IC50 values exhibited stronger cytotoxic effects compared to standard chemotherapeutics .
Study 2: Antimicrobial Efficacy
In another investigation, a series of pyrazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited significant antibacterial activity, suggesting that structural modifications could enhance efficacy .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Inhibition of Inflammatory Pathways : Reduction in the secretion of inflammatory mediators such as TNF-α and nitric oxide.
- Antimicrobial Action : Disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-(1H-Indol-2-yl)-1H-pyrazole-4-carbonitrile?
The synthesis typically involves multi-component reactions or cyclocondensation strategies. For example, indole derivatives can react with pyrazole precursors under acidic or basic conditions. Evidence from similar pyrazole-carbonitrile compounds highlights the use of:
- Cyclocondensation : Combining indole-2-carbaldehyde derivatives with hydrazine hydrate and malononitrile in ethanol under reflux (yields ~70–80%) .
- Multi-component reactions : Utilizing green chemistry approaches with biocatalysts (e.g., guar gum) to improve reaction efficiency and reduce byproducts .
Key reagents include substituted indoles, nitrile-containing precursors, and catalysts like acetic acid or triethylamine. Reaction optimization often requires temperature control (80–100°C) and inert atmospheres to prevent oxidation .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Structural confirmation relies on spectroscopic and crystallographic methods :
- NMR spectroscopy : and NMR identify proton environments (e.g., indole NH at δ~10.9 ppm, pyrazole CH at δ~4.4 ppm) and nitrile carbon signals (δ~110–120 ppm) .
- IR spectroscopy : Stretching vibrations for -CN (2207–2211 cm) and NH/OH (3150–3360 cm) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
Crystallographic analysis often encounters disorder in the indole ring or ambiguities in hydrogen bonding networks . To mitigate these:
- Software tools : SHELXL (for refinement) and ORTEP-III (for visualization) are used to model thermal displacement parameters and validate bond lengths/angles against expected values .
- Validation protocols : The IUCr’s checkCIF tool identifies outliers in bond distances or angles, ensuring compliance with crystallographic standards .
Example: A related indole-pyrazole hybrid showed a mean σ(C–C) = 0.003 Å and R factor = 0.054 after refinement, indicating high data reliability .
Q. How do hydrogen-bonding patterns influence the solid-state packing and stability of this compound?
The indole NH and pyrazole nitrile groups participate in intermolecular hydrogen bonds , forming supramolecular architectures. Graph set analysis (e.g., Etter’s rules) reveals:
- N–H···N interactions : Between indole NH and pyrazole nitrile (distance ~2.8–3.0 Å), creating chains or dimers .
- C–H···π interactions : Stabilize layered packing, as seen in analogs like 6-(1H-Indol-3-yl)-4-phenylpyridine-5-carbonitrile .
These interactions impact melting points (e.g., 251–295°C) and solubility, critical for formulation studies .
Q. What computational methods are suitable for analyzing conformational flexibility in the indole-pyrazole system?
Density functional theory (DFT) and molecular dynamics (MD) simulations predict:
- Ring puckering : The indole ring may adopt non-planar conformations (puckering amplitude Å) due to steric strain from the pyrazole substituent .
- Torsional barriers : Rotation around the indole-pyrazole bond (~10–15 kcal/mol) influences bioactive conformations in drug discovery contexts .
Q. How can researchers resolve contradictions in spectroscopic or synthetic data across studies?
Contradictions (e.g., conflicting NMR shifts or reaction yields) require multi-method validation :
- Cross-reference techniques : Pair NMR with X-ray diffraction to confirm regiochemistry .
- Reproducibility checks : Replicate syntheses using alternative catalysts (e.g., switching from HSO to biocatalysts) to assess yield variability .
Example: IR data for -CN groups in similar compounds vary by ±5 cm due to solvent effects, necessitating standardized solvent systems .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
